![molecular formula C17H23NO B4427923 2-butyl-N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide](/img/structure/B4427923.png)
2-butyl-N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide
Overview
Description
2-Butyl-N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide, commonly known as BIDC, is a novel compound that has gained significant attention in the field of medicinal chemistry. BIDC is a cyclopropane-containing compound that exhibits potent antitumor activity and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of BIDC is not fully understood. However, studies have suggested that BIDC induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. BIDC has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, BIDC has been shown to inhibit NF-κB signaling, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BIDC has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects. In addition, BIDC has been shown to induce cell cycle arrest and apoptosis in cancer cells. BIDC has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of BIDC is its potent antitumor activity. BIDC has been shown to exhibit cytotoxicity against a variety of cancer cell lines at low concentrations. Another advantage of BIDC is its ability to induce apoptosis in cancer cells. However, one of the limitations of BIDC is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of BIDC and its potential side effects.
Future Directions
There are several future directions for BIDC research. One area of research is the development of more efficient synthesis methods for BIDC. Another area of research is the investigation of the potential use of BIDC in combination therapy with other chemotherapeutic agents. In addition, further studies are needed to fully understand the mechanism of action of BIDC and its potential side effects. Finally, the investigation of the potential use of BIDC in the treatment of other diseases, such as neurodegenerative diseases, is an area of future research.
Scientific Research Applications
BIDC has been extensively studied for its antitumor activity. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. BIDC has also been investigated for its potential use in combination therapy with other chemotherapeutic agents. In addition to its antitumor activity, BIDC has been shown to exhibit anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
2-butyl-N-(2,3-dihydro-1H-inden-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-6-14-11-16(14)17(19)18-15-9-12-7-4-5-8-13(12)10-15/h4-5,7-8,14-16H,2-3,6,9-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKAUXUFKNQNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NC2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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